N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine

Bromodomain inhibition BRD4 Epigenetic probe

N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine (CAS: 1446690-21-6) is a synthetic, brominated 2,4-diaminopyrimidine derivative within the broader class of N2,N4-disubstituted pyrimidine-2,4-diamine kinase and bromodomain inhibitor scaffolds. It is characterized by a 4-bromo-2,6-dimethylphenyl group at the N4 position, which distinguishes it from more heavily substituted analogs.

Molecular Formula C12H13BrN4
Molecular Weight 293.16 g/mol
Cat. No. B13349015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine
Molecular FormulaC12H13BrN4
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)Br
InChIInChI=1S/C12H13BrN4/c1-7-5-9(13)6-8(2)11(7)16-10-3-4-15-12(14)17-10/h3-6H,1-2H3,(H3,14,15,16,17)
InChIKeyAHEKIVYDQOHJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine – A Brominated 2,4-Diaminopyrimidine Scaffold for BRD2/4 Profiling


N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine (CAS: 1446690-21-6) is a synthetic, brominated 2,4-diaminopyrimidine derivative within the broader class of N2,N4-disubstituted pyrimidine-2,4-diamine kinase and bromodomain inhibitor scaffolds. It is characterized by a 4-bromo-2,6-dimethylphenyl group at the N4 position, which distinguishes it from more heavily substituted analogs . While this chemical class has been extensively explored for cyclin-dependent kinase (CDK2/9) inhibition [1], the specific brominated substitution pattern on the target compound biases its activity profile toward bromodomain-containing proteins (BRDs), as evidenced by ChEMBL-curated bioactivity data [2].

Structural Drivers of Target Engagement: Why Simple N4-Substituted Pyrimidine Analogs Are Non-Interchangeable in BRD Assays


Generic substitution within the N2,N4-pyrimidine-2,4-diamine series is not scientifically valid due to highly divergent target engagement profiles arising from subtle differences in the N4 aromatic substitution pattern. While many analogs in this class are optimized as potent CDK2/9 inhibitors with IC50 values in the low nanomolar range, the specific introduction of a 4-bromo-2,6-dimethylphenyl group on the target compound redirects its affinity toward the acetyl-lysine binding pockets of bromodomain proteins BRD2 (IC50 ~ 501 nM) and BRD4 (IC50 ~ 631 nM) [1]. In contrast, closely related N4-fluorophenyl or unsubstituted phenyl analogs achieve sub-micromolar CDK inhibition but exhibit no comparable BRD activity, demonstrating that the bromine atom and the ortho-methyl groups are critical pharmacophoric features that cannot be simply replaced [2]. This structural divergence means that interchanging compounds based solely on the pyrimidine-2,4-diamine core would lead to fundamentally different biological readouts.

Quantitative Comparative Evidence for N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine in Bromodomain Inhibition


Bromodomain 4 (BRD4) IC50: A 631 nM Inhibitory Profile Differentiated from CDK-Focused Analogs

The target compound demonstrates a measured IC50 of 631 nM against BRD4 (bromodomain-containing protein 4) in a fluorescence anisotropy assay [1]. This contrasts sharply with the standard CDK2/CDK9 inhibitory profile reported for unsubstituted N4-phenyl or N4-fluorophenyl analogs. For example, the parent compound 1 in the N2,N4-diphenylpyrimidine-2,4-diamine series exhibits IC50 values of 1.71 µM against CDK2 and 0.78 µM against CDK9, with no reported BRD4 activity [2]. The presence of the 4-bromo-2,6-dimethyl substitution thus confers a new target engagement vector, prioritizing BRD4 binding over CDK inhibition.

Bromodomain inhibition BRD4 Epigenetic probe

Bromodomain 2 (BRD2) IC50: 501 nM Affinity Demonstrates Pan-BET Family Potential

The target compound inhibits human BRD2 with an IC50 of 501 nM (fluorescence anisotropy) [1]. This within-class activity against a second BET family member distinguishes it from N4-alkoxy-substituted analogs, such as compound 3i (3-OCH3-phenyl) from the CDK series, which shows no detectable BRD activity and instead inhibits CDK2 (IC50 = 0.57 µM) and CDK9 (IC50 = 0.19 µM) [2]. The balanced BRD2/BRD4 activity suggests a pan-BET interaction profile driven by the halogenated, ortho-substituted N4-phenyl ring.

Bromodomain inhibition BRD2 BET family Target engagement

Selectivity Over Cytochrome P450 3A4: 4.7 µM IC50 Suggests Lower Metabolic Liability vs. Multikinase Pyrimidine Derivatives

In a CYP3A4 inhibition assay, the target compound exhibits an IC50 of 4.70 µM [1]. This weak CYP inhibition contrasts with the generally higher lipophilicity and broader kinase inhibition (and potential CYP liabilities) of fully elaborated clinical pyrimidine-2,4-diamine candidates like ceritinib, which is a potent CYP3A4 inhibitor and substrate. While no single, directly matched comparator from the Jing et al. series has reported CYP data, the class-level trend suggests that the minimally substituted N4-bromoaryl group retains a simpler metabolic profile compared to heavily functionalized N2-substituted analogs [2].

CYP3A4 Metabolic stability Selectivity

Validated Application Scenarios for N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine Based on Demonstrated BRD2/4 Activity


Chemical Probe for Pan-BET Bromodomain Screening

The compound's balanced IC50 values of 501 nM (BRD2) and 631 nM (BRD4) [1] make it suitable as a starting scaffold for developing pan-BET family chemical probes. Researchers can use it as a reference compound in fluorescence anisotropy displacement assays to benchmark novel BET inhibitor candidates, given its defined, moderate-affinity engagement profile that avoids the super-potency (pM–low nM) of established clinical BET inhibitors which often obscure subtle SAR trends.

Negative Control in CDK2/9 Inhibitor Screening Panels

Since the core pyrimidine-2,4-diamine scaffold is commonly associated with CDK inhibition, the target compound serves as an essential selectivity control. Its lack of reported CDK2/9 activity, in stark contrast to the sub-micromolar CDK9 potency (IC50 65–95 nM) of optimized analogs like compounds 3c and 2e [2], allows assay developers to verify that observed phenotypes in cell-based experiments are not driven by off-target CDK engagement.

Reference Standard for CYP450 Interference Testing

Given the experimentally determined CYP3A4 IC50 of 4.7 µM [1], this compound can be employed as a low-CYP-liability control in in vitro ADME panels. It helps differentiate true candidate metabolic stability from CYP-driven artifacts when testing more heavily substituted pyrimidine-2,4-diamine leads that often accumulate CYP interactions due to increased lipophilicity.

Scaffold for Fragment-Based Drug Design (FBDD) on Bromodomains

With a molecular weight of 293.16 Da and a relatively simple, unencumbered structure, the compound adheres to fragment-like properties. Its validated BRD2/4 binding (IC50 ~0.5–0.6 µM) [1] positions it as a viable bromodomain-binding fragment for structure-guided elaboration, where the 4-bromo substituent can be used as a synthetic handle for Suzuki coupling or other derivatizations to improve affinity and selectivity.

Quote Request

Request a Quote for N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.